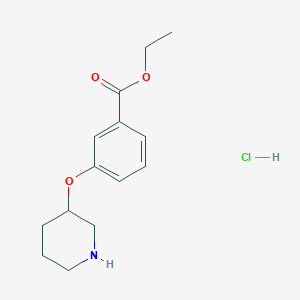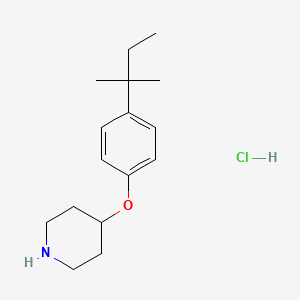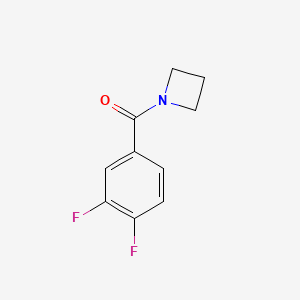
1-(3,4-Difluorobenzoyl)azetidine
Overview
Description
1-(3,4-Difluorobenzoyl)azetidine, commonly referred to as DFA, is an organic compound consisting of a benzoyl group and a difluorobenzene ring attached to an azetidine ring. It is a colorless solid that is soluble in organic solvents. It has been used in the synthesis of various organic compounds and is a useful intermediate in organic synthesis.
Scientific Research Applications
DFA has been used extensively in the synthesis of various organic compounds, such as 1,2-diphenyl-1-azetidine, 1,2-difluorobenzoyl-1-azetidine, and 1,2-difluorobenzoyl-2-azetidine. It has also been used in the synthesis of amino acids, peptides, and nucleosides. In addition, DFA has been used in the synthesis of various pharmaceuticals, such as the anti-HIV drug efavirenz.
Mechanism Of Action
DFA is an intermediate in organic synthesis and is used to form various organic compounds. It is believed that the reaction of DFA with an alcohol in the presence of a strong base results in the formation of a difluorobenzoyl ester. This ester is then further reacted with a nucleophile, such as an amine or an alcohol, to form the desired product.
Biochemical And Physiological Effects
The effects of DFA on biochemical and physiological processes have not been extensively studied. However, it is believed that DFA may have some effect on the metabolism of certain compounds, such as amino acids and peptides. In addition, DFA may have some effect on the metabolism of certain drugs, such as efavirenz.
Advantages And Limitations For Lab Experiments
The advantages of using DFA in organic synthesis include its high reactivity, low cost, and low toxicity. It is also relatively easy to handle and store. However, DFA is a relatively unstable compound and may decompose if exposed to heat or light. In addition, DFA may react with certain compounds, such as amines and alcohols, to form unwanted byproducts.
Future Directions
Future research on DFA should focus on exploring its potential applications in pharmaceutical synthesis and drug delivery. In addition, further research should be conducted to better understand the biochemical and physiological effects of DFA. Finally, more research should be conducted to develop more efficient and cost-effective methods for synthesizing DFA.
properties
IUPAC Name |
azetidin-1-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIOUFIIIWMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)azetidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

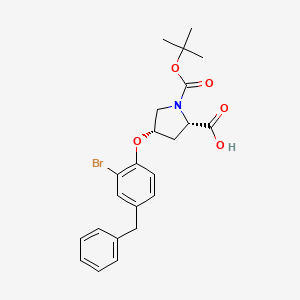
![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
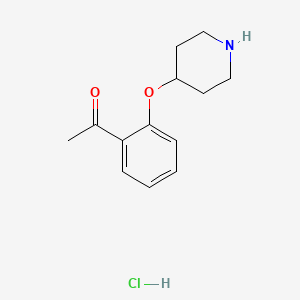
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
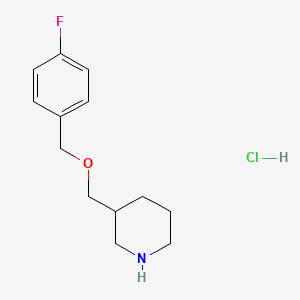
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
